molecular formula C12H24N2O B1476866 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine CAS No. 2097991-48-3

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine

Cat. No.: B1476866
CAS No.: 2097991-48-3
M. Wt: 212.33 g/mol
InChI Key: NKLIPFPYZMEGRL-UHFFFAOYSA-N
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Description

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrrolidine ring with ethoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as 1,5-dibromopentane, under basic conditions to form the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the nitrogen atoms in the rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a single pyrrolidine ring, used in various chemical syntheses.

    Piperidine: Another simpler compound with a single piperidine ring, widely used in medicinal chemistry.

    4-(Pyrrolidin-1-yl)piperidine: A compound similar to 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine but lacking the ethoxymethyl group.

Uniqueness

This compound is unique due to the presence of both pyrrolidine and piperidine rings, as well as the ethoxymethyl group. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[2-(ethoxymethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLIPFPYZMEGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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